molecular formula C27H48O4SSi B14181313 1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one CAS No. 923294-16-0

1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one

Cat. No.: B14181313
CAS No.: 923294-16-0
M. Wt: 496.8 g/mol
InChI Key: TZXPQLFSFKTUGK-UHFFFAOYSA-N
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Description

1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one is a complex organic compound that combines phenyl, triethoxysilyl, and sulfanyl groups. This compound is notable for its unique structure, which allows it to participate in various chemical reactions and applications, particularly in the fields of material science and surface chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one typically involves multiple steps. One common method includes the reaction of a phenyl-substituted dodecanone with a triethoxysilylpropyl sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. Purification steps such as distillation or chromatography are often necessary to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the triethoxysilyl group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Silane derivatives with various functional groups.

Scientific Research Applications

1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which 1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one exerts its effects is primarily through its ability to form covalent bonds with other molecules. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds. This property is particularly useful in surface modification and the creation of self-assembled monolayers. The phenyl and sulfanyl groups contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Trimethoxysilyl)propyl]urea: Similar in structure but contains a urea group instead of a phenyl group.

    3-(Triethoxysilyl)propylamine: Contains an amine group instead of a sulfanyl group.

    1-[3-(Trimethoxysilyl)propyl]-1H-imidazole: Contains an imidazole ring instead of a phenyl group.

Uniqueness

1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one is unique due to its combination of phenyl, triethoxysilyl, and sulfanyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and chemical resistance.

Properties

CAS No.

923294-16-0

Molecular Formula

C27H48O4SSi

Molecular Weight

496.8 g/mol

IUPAC Name

1-phenyl-2-(3-triethoxysilylpropylsulfanyl)dodecan-1-one

InChI

InChI=1S/C27H48O4SSi/c1-5-9-10-11-12-13-14-18-22-26(27(28)25-20-16-15-17-21-25)32-23-19-24-33(29-6-2,30-7-3)31-8-4/h15-17,20-21,26H,5-14,18-19,22-24H2,1-4H3

InChI Key

TZXPQLFSFKTUGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)C1=CC=CC=C1)SCCC[Si](OCC)(OCC)OCC

Origin of Product

United States

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